2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide
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Description
2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications
Chemical Rearrangements
2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide has been involved in studies concerning chemical rearrangements. A notable example includes its role in O,N and N,N double rearrangements. In one study, related compounds underwent condensation with benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester, leading to the formation of rearranged products such as 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one (O,N double rearranged product) and 5-cyano-6-methylthio-2,3-diphenyl-1,3-diazin-4-one (N,N double rearranged product) (Yokoyama, Hatanaka, & Sakamoto, 1985).
Optical and Luminescence Properties
Another significant application of this chemical involves its contribution to the understanding of optical and luminescence properties. For instance, derivatives of 3-aryl-2-cyano acrylamide, including a compound closely related to this compound, were synthesized to study their distinct face-to-face stacking mode and resulting optical properties. The research found that these compounds exhibited varying luminescence behaviors based on their molecular structure and stacking mode, offering insights into the design of materials with tailored optical properties (Song et al., 2015).
Synthesis and Structural Analysis
The compound has also been pivotal in the synthesis and structural analysis of related chemical entities. Studies involving the synthesis of similar compounds have provided valuable insights into the relationships between molecular structure and reactivity, as well as the potential for creating novel compounds with specific desired properties. For example, research on the synthesis and photophysical properties of related molecules has shed light on the impact of substituent groups on luminescence properties, potentially guiding the development of new materials for electronic and photonic applications (Kim et al., 2021).
Properties
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-7-8-21-15(11)9-12(10-17)16(19)18-13-5-3-4-6-14(13)20-2/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXSQLBYYWACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.